ethyl 3-{[(cyanomethyl)(phenyl)carbamoyl]methyl}-6-methyl-4-oxo-3H,4H-furo[2,3-d]pyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-{[(cyanomethyl)(phenyl)carbamoyl]methyl}-6-methyl-4-oxo-3H,4H-furo[2,3-d]pyrimidine-5-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-{[(cyanomethyl)(phenyl)carbamoyl]methyl}-6-methyl-4-oxo-3H,4H-furo[2,3-d]pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate with various reagents such as formamide, formic acid, urea, thiourea, semicarbazide, and thiosemicarbazide . These reactions are carried out under controlled conditions to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{[(cyanomethyl)(phenyl)carbamoyl]methyl}-6-methyl-4-oxo-3H,4H-furo[2,3-d]pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible due to the presence of multiple functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 3-{[(cyanomethyl)(phenyl)carbamoyl]methyl}-6-methyl-4-oxo-3H,4H-furo[2,3-d]pyrimidine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design for neuroprotective and anti-inflammatory agents.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Material Science: Investigated for its properties in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of ethyl 3-{[(cyanomethyl)(phenyl)carbamoyl]methyl}-6-methyl-4-oxo-3H,4H-furo[2,3-d]pyrimidine-5-carboxylate involves its interaction with molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors, leading to its observed biological effects. The compound’s structure allows it to engage in hydrogen bonding, hydrophobic interactions, and other molecular interactions that contribute to its activity .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate
- Triazole-pyrimidine derivatives
Uniqueness
Ethyl 3-{[(cyanomethyl)(phenyl)carbamoyl]methyl}-6-methyl-4-oxo-3H,4H-furo[2,3-d]pyrimidine-5-carboxylate is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
ethyl 3-[2-[N-(cyanomethyl)anilino]-2-oxoethyl]-6-methyl-4-oxofuro[2,3-d]pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O5/c1-3-28-20(27)16-13(2)29-18-17(16)19(26)23(12-22-18)11-15(25)24(10-9-21)14-7-5-4-6-8-14/h4-8,12H,3,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYRYVZHHYOMCOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C(=O)N(C=N2)CC(=O)N(CC#N)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.